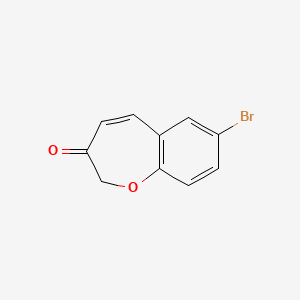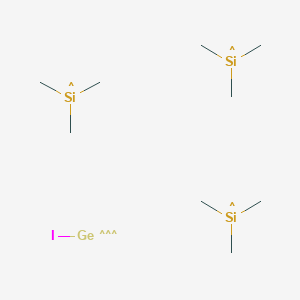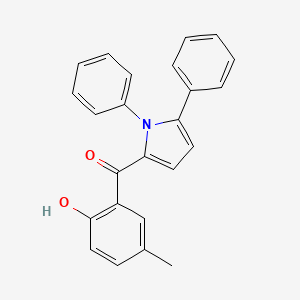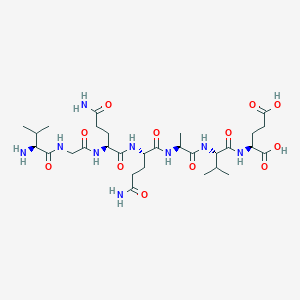![molecular formula C11H9BrN2OS B14236163 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- CAS No. 284687-85-0](/img/structure/B14236163.png)
5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-: is a heterocyclic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by a fused ring system that includes a thiazole ring and a quinazoline ring. The presence of a bromomethyl group at the 1-position of the dihydro form adds to its unique chemical properties. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of anthranilic acid with isothiocyanates to form intermediate compounds, which are then cyclized under specific conditions to yield the desired thiazoloquinazoline derivatives . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like boric acid or ferrite/chitosan .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoloquinazoline derivatives, sulfoxides, sulfones, and dihydro compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology and Medicine: In biological and medicinal research, 5H-thiazolo[3,2-a]quinazolin-5-one derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to inhibit specific enzymes and interact with biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, these compounds are used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. They are also explored for their potential use in agricultural chemicals and dyes .
Mechanism of Action
The mechanism of action of 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to changes in cellular processes . The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
- 2-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one hydrobromide
- 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- 5-ethoxycarbonyl-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide
Uniqueness: The uniqueness of 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- lies in its specific substitution pattern and the presence of the bromomethyl group. This substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities . The fused ring system also contributes to its stability and potential as a pharmacophore .
Properties
CAS No. |
284687-85-0 |
|---|---|
Molecular Formula |
C11H9BrN2OS |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
1-(bromomethyl)-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2OS/c12-5-7-6-16-11-13-10(15)8-3-1-2-4-9(8)14(7)11/h1-4,7H,5-6H2 |
InChI Key |
FJUGXZJIGMFLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3C(=O)N=C2S1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)

![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)



